Inhibidor de EGFR/ErbB-2

Descripción general

Descripción

The epidermal growth factor receptor (EGFR) and ErbB-2 inhibitors are a class of compounds that target specific receptor tyrosine kinases involved in cell signaling pathways. These receptors play a crucial role in the regulation of cell growth, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various types of cancers, making them significant targets for cancer therapy .

Aplicaciones Científicas De Investigación

EGFR and ErbB-2 inhibitors have a wide range of scientific research applications:

Chemistry: These inhibitors are used as tools to study the structure and function of receptor tyrosine kinases.

Biology: They help in understanding cell signaling pathways and their role in cell growth and differentiation.

Medicine: These compounds are crucial in the development of targeted cancer therapies. .

Industry: In the pharmaceutical industry, these inhibitors are essential for the development of new anticancer drugs

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of EGFR and ErbB-2 inhibitors typically involves the construction of complex heterocyclic structures. Common synthetic routes include the use of quinazoline and pyrido-pyrimidine scaffolds. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of these heterocyclic compounds .

Industrial Production Methods

Industrial production of these inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps such as crystallization and chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

EGFR and ErbB-2 inhibitors undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms in the inhibitors can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate

Major Products

The major products formed from these reactions include various derivatives of the original inhibitors, which can have different biological activities and properties .

Mecanismo De Acción

EGFR and ErbB-2 inhibitors exert their effects by binding to the tyrosine kinase domain of the receptors, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets include the ATP-binding site of the kinase domain, and the pathways involved are primarily the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Gefitinib: A selective EGFR inhibitor.

Lapatinib: A dual EGFR and ErbB-2 inhibitor.

Osimertinib: An irreversible EGFR inhibitor.

Afatinib: An irreversible inhibitor of EGFR, ErbB-2, and ErbB-4

Uniqueness

EGFR and ErbB-2 inhibitors are unique in their ability to target multiple receptor tyrosine kinases simultaneously, providing a broader spectrum of activity against various cancer types. This dual inhibition can overcome resistance mechanisms that often develop with selective inhibitors .

Actividad Biológica

Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2) are critical components in various signaling pathways that regulate cell growth, survival, and differentiation. Inhibitors targeting these receptors have become essential in treating several cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. This article explores the biological activity of EGFR/ErbB-2 inhibitors, focusing on their mechanisms, efficacy in clinical studies, and case reports.

EGFR and ErbB-2 are receptor tyrosine kinases that, when activated, initiate signaling cascades promoting cell proliferation and survival. Dual inhibition of these receptors has been shown to exert greater biological effects compared to targeting either receptor alone. This synergistic effect is attributed to the interconnected signaling pathways they activate, including the mitogen-activated protein kinase (MAPK) and AKT pathways .

Key Mechanisms:

- Reversible Inhibition: Compounds like lapatinib (GW572016) reversibly inhibit the tyrosine kinase activities of both EGFR and ErbB-2 with equal potency. This leads to reduced activation of downstream signaling pathways critical for tumor growth .

- Induction of Apoptosis: Studies have demonstrated that dual inhibition can induce apoptosis in cancer cells more effectively than single-agent therapies .

- Overcoming Resistance: In cases where tumors develop resistance to EGFR inhibitors due to ErbB-2 activation, dual inhibitors can restore sensitivity to treatment .

Efficacy in Clinical Studies

Numerous clinical trials have evaluated the effectiveness of EGFR/ErbB-2 inhibitors across different cancer types. Below is a summary of significant findings from recent studies:

Case Studies

-

Lapatinib in Breast Cancer:

A phase I study demonstrated that lapatinib was well tolerated at doses up to 1,800 mg/day with minimal severe toxicities. Notably, one patient exhibited a complete response after four months of treatment . -

Poziotinib for ErbB2-mutant Lung Cancer:

A patient with an exon 20 YVMA insertion showed a partial response lasting four months after treatment with poziotinib. Another case reported a more durable response lasting ten months, highlighting the potential benefits of targeting specific mutations . -

Dacomitinib Efficacy:

In a phase II trial involving patients with ErbB2 mutations or amplifications, dacomitinib yielded a partial response rate of 12%, indicating its potential utility in this patient population despite limited overall efficacy .

Research Findings

Recent studies continue to explore the biological activity and therapeutic potential of EGFR/ErbB-2 inhibitors:

- Resistance Mechanisms: Research indicates that mutations such as those found in exon 20 can confer resistance to traditional EGFR inhibitors. Newer agents like mobocertinib are being developed to specifically target these resistant variants .

- Combination Therapies: The combination of dual inhibitors with other therapeutic agents is being investigated as a strategy to enhance efficacy and overcome resistance mechanisms observed with monotherapies .

Propiedades

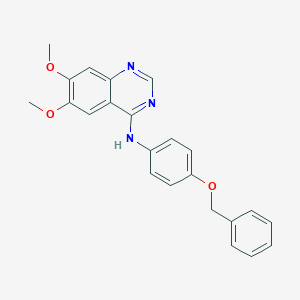

IUPAC Name |

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOKYISWMVFYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431718 | |

| Record name | EGFR/ErbB-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179248-61-4 | |

| Record name | EGFR/ErbB-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.